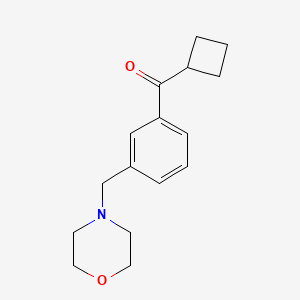
2,2,6,6-テトラメチル-3,5-ジオキソヘプタン-4-イリドカリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound known for its unique structure and reactivity It is a derivative of 2,2,6,6-tetramethyl-3,5-heptanedione, a β-diketone, which is known for its ability to form stable complexes with various metal ions
科学的研究の応用
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research is ongoing into its potential use in medicinal chemistry for drug development.
Industry: It is used in the production of advanced materials, including catalysts and semiconductor materials.
作用機序
Target of Action
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD), is a β-diketone compound . Its primary targets are various metal ions. The compound’s oxygen atoms can easily coordinate with these metal ions to form stable complexes .
Mode of Action
The compound’s mode of action involves the formation of stable enol forms through tautomerization. Under alkaline conditions, the hydroxyl group of the enol loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the targeted metal ions. The formation of stable complexes with metal ions can influence the activity of these ions in various biochemical reactions .
Pharmacokinetics
The compound’s solubility in water is low , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions. These complexes can be used as catalysts in various organic synthesis reactions . For example, they can catalyze Ullmann reactions and various coupling reactions of aromatic compounds .
Action Environment
The action, efficacy, and stability of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide can be influenced by environmental factors such as pH. The compound’s ability to form stable enol forms and coordinate with metal ions is enhanced under alkaline conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a potassium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as dimethylformamide (DMF) and then add potassium tert-butoxide. The reaction mixture is stirred at an elevated temperature, usually around 50°C, until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide follows similar principles but is optimized for larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the potassium ion, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The parent compound, known for its ability to form stable metal complexes.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): A similar compound used as a precursor in materials science.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another related compound used in coordination chemistry.
Uniqueness
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is unique due to its potassium ion, which imparts specific reactivity and properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications .
特性
CAS番号 |
22441-14-1 |
|---|---|
分子式 |
C11H19KO2 |
分子量 |
222.37 g/mol |
IUPAC名 |
potassium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
InChIキー |
MHTHSOHHAGJJKQ-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
異性体SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[K+] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[K+] |
| 22441-14-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



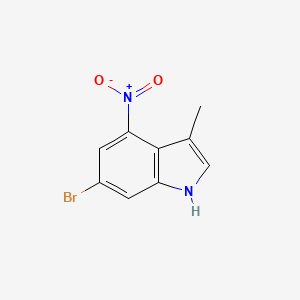
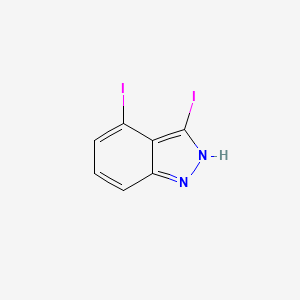
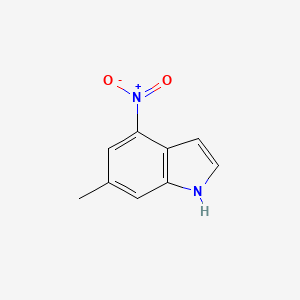
![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)

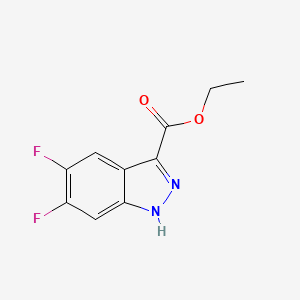
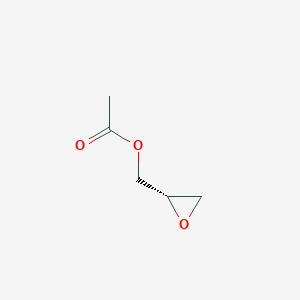
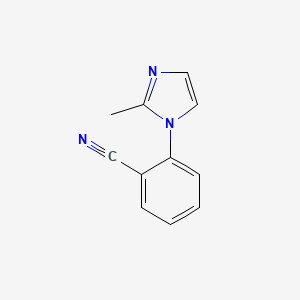
![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)


